Enantioselective Synthesis Advantage
A highly enantioselective hydrogenation method using a chiral ruthenium catalyst ([RuCl(benzene)(S)-SunPhos]Cl) has been established to synthesize the (S)-7-amino-5-azaspiro[2.4]heptane core. This method achieves an enantiomeric excess (ee) of up to 98.7%, which is a critical performance metric for ensuring the final quinolone drug substance is the desired, more active stereoisomer [1]. This level of control stands in stark contrast to the low-yielding, inefficient diastereomeric resolution processes described in earlier art, which are unsuitable for industrial scale-up and often result in lower optical purity [2].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Up to 98.7% ee |
| Comparator Or Baseline | Diastereomeric resolution methods (unspecified baseline, assumed lower yields/purity) |
| Quantified Difference | Achieves high enantiopurity, circumventing inefficiencies of resolution-based methods |
| Conditions | [RuCl(benzene)(S)-SunPhos]Cl catalyzed asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates |
Why This Matters
Procuring material synthesized via a method capable of >98% ee is essential for downstream applications where the (R)-enantiomer is an inactive or less active impurity, impacting the potency and purity profile of the final drug substance.
- [1] Yao, Y.; Fan, W.; Li, W.; Ma, X.; Zhu, L.; Xie, X.; Zhang, Z. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. J. Org. Chem. 2011, 76 (8), 2807–2813. View Source
- [2] US Patent Application 20030139628. Process for the preparation of optically active amines or salts thereof. View Source
